molecular formula C₃₄H₆₂N₈O₁₂S B1139895 Biotinamidocaproate Tobramycin Amide CAS No. 419573-19-6

Biotinamidocaproate Tobramycin Amide

Número de catálogo B1139895
Número CAS: 419573-19-6
Peso molecular: 806.97
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of tobramycin and related compounds involves complex biochemical processes, often utilizing the biosynthetic pathways of Streptomyces bacteria. For instance, the tobramycin biosynthetic gene cluster has been isolated from Streptomyces tenebrarius, highlighting the microbial origins of this antibiotic and the genetic underpinnings of its synthesis (Kharel et al., 2004).

Molecular Structure Analysis

The molecular structure of tobramycin is characterized by its aminoglycoside framework, which is crucial for its antibacterial activity. Studies on aminoglycoside-RNA interactions have provided insights into how tobramycin and similar compounds target the bacterial ribosome, interfering with protein synthesis (Vicens & Westhof, 2002).

Chemical Reactions and Properties

Tobramycin's chemical reactivity, particularly its interactions with metal ions and other compounds, has been explored to enhance its therapeutic properties. For example, the synergy between tobramycin and trivalent chromium ions in controlling Pseudomonas aeruginosa suggests that specific chemical interactions can improve its antibacterial effectiveness (Niepa et al., 2016).

Physical Properties Analysis

Tobramycin's physical properties, such as solubility and stability, are crucial for its formulation and delivery. Studies have explored various formulations, including liposomal and nanoparticle encapsulations, to improve its bioavailability and efficacy against bacterial biofilms (Alipour et al., 2010).

Chemical Properties Analysis

The chemical properties of tobramycin, including its antibiotic mechanism of action and interactions with bacterial cells, have been extensively studied. Modifications to its chemical structure, such as encapsulation in liposomes or complexation with metal ions, have shown to enhance its antibacterial activity, particularly against resistant strains and biofilms (Hedayati Ch et al., 2020).

Aplicaciones Científicas De Investigación

  • Treatment of Pseudomonas aeruginosa Infections in Cystic Fibrosis : Tobramycin is effective against Pseudomonas aeruginosa infections in cystic fibrosis patients, although its bioactivity is affected by sputum components. Studies have investigated the interaction of tobramycin with sputum components like mucins and DNA, exploring ways to enhance its efficacy in these conditions (Hunt et al., 1995).

  • Attenuation of Virulence Factors and Biofilms : Research has shown that tobramycin can attenuate the production of virulence factors like N-acyl homoserine lactone, elastase, and protease, crucial for Pseudomonas aeruginosa's pathogenicity. This is particularly important in the context of biofilms, where tobramycin's activity can be enhanced through liposomal formulation (Alipour et al., 2010).

  • Ocular Infections Treatment : Tobramycin has shown promise in treating ocular infections such as conjunctivitis and keratitis. Studies have evaluated its penetration into the aqueous humor of the eye and its effectiveness in different formulations for ocular delivery (Furgiuele et al., 1978).

  • Novel Formulations for Enhanced Delivery : Research has focused on creating novel delivery systems for tobramycin, such as solid lipid nanoparticles and liposomes, to enhance its efficacy, particularly in treating ocular infections and improving biofilm antimicrobial activity (Cavalli et al., 2002; Selvam et al., 2022).

  • Reduction of Key Virulence Determinants : Tobramycin treatment reduces several virulence factors in Pseudomonas aeruginosa, which is significant for managing lung infections in Cystic Fibrosis patients. This includes reducing the abundance of virulence factors in bacterial outer membrane vesicles (Koeppen et al., 2019).

  • Nanoparticle Encapsulation for Antimicrobial Delivery : Encapsulation of tobramycin in poly(lactic-co-glycolic) acid (PLGA)-based nanoparticles has been explored for effective antimicrobial therapy against Pseudomonas aeruginosa, enhancing its sustained release and uptake (Hill et al., 2019).

  • Synergistic Effects with Other Compounds : Studies have investigated the synergistic effects of tobramycin with other compounds like tea tree oil against bacteria like Staphylococcus aureus and Escherichia coli, enhancing its antimicrobial effectiveness (D’Arrigo et al., 2010).

Direcciones Futuras

A review paper on aminoglycosides, which includes tobramycin, discusses the main types of resistance to antibiotics of this class and the main directions of chemical modification aimed at overcoming the resistance or changing the spectrum of biological activity . This suggests that future research could focus on finding selective inhibitors of aminoglycoside-modifying enzymes to increase the activity of antibiotics against resistant strains .

Propiedades

IUPAC Name

N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H62N8O12S/c35-15-10-16(36)31(54-33-28(48)25(38)27(47)21(13-43)52-33)29(49)30(15)53-32-17(37)11-19(44)20(51-32)12-40-24(46)7-2-1-5-9-39-23(45)8-4-3-6-22-26-18(14-55-22)41-34(50)42-26/h15-22,25-33,43-44,47-49H,1-14,35-38H2,(H,39,45)(H,40,46)(H2,41,42,50)/t15-,16-,17?,18?,19+,20?,21?,22+,25+,26?,27-,28?,29?,30-,31?,32-,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSAHHMPWJHCMY-PLAILRKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C(C([C@@H]1N)O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)N)O)O)O[C@@H]3C(C[C@@H](C(O3)CNC(=O)CCCCCNC(=O)CCCC[C@H]4C5C(CS4)NC(=O)N5)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H62N8O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 46783561

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.